molecular formula C17H20N2O2S B5858860 N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea

N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea

Cat. No. B5858860
M. Wt: 316.4 g/mol
InChI Key: MLPWBZSRWPQRSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea, also known as COTU, is a compound that has gained attention in the scientific community due to its potential applications in various fields. COTU is a synthetic compound that is widely used in research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to inhibit the activity of enzymes, such as protein kinase C and phospholipase A2, which are involved in cell signaling and regulation. N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has also been shown to modulate the activity of ion channels, such as voltage-gated calcium channels, which are involved in the transmission of electrical signals in cells.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to have various biochemical and physiological effects in cells and organisms. In cells, N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to induce apoptosis, inhibit cell proliferation, and modulate the activity of enzymes and ion channels. In organisms, N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea also has some limitations, such as its limited solubility in water and its potential to form insoluble aggregates at high concentrations.

Future Directions

There are several future directions for research on N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea, including its potential applications in drug development, its mechanism of action, and its interactions with other molecules and signaling pathways. Some potential future directions for research on N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea include investigating its potential as a therapeutic agent for cancer, neurological disorders, and autoimmune diseases; elucidating its mechanism of action at the molecular and cellular levels; and investigating its interactions with other molecules, such as neurotransmitters and cytokines.

Synthesis Methods

N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is synthesized through a simple reaction between cyclohexyl isothiocyanate and 4-methyl-7-hydroxy-2H-chromen-2-one. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide or dichloromethane. The resulting product is purified through recrystallization to obtain pure N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea.

Scientific Research Applications

N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to modulate the activity of neurotransmitters, such as dopamine and serotonin, and has potential applications in the treatment of neurological disorders, such as Parkinson's disease and depression. In immunology, N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to modulate the activity of immune cells, such as T cells and macrophages, and has potential applications in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.

properties

IUPAC Name

1-cyclohexyl-3-(4-methyl-2-oxochromen-7-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-11-9-16(20)21-15-10-13(7-8-14(11)15)19-17(22)18-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPWBZSRWPQRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea

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